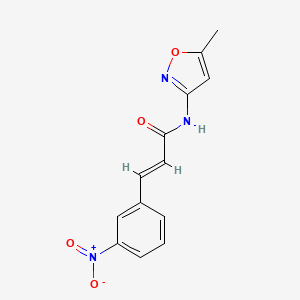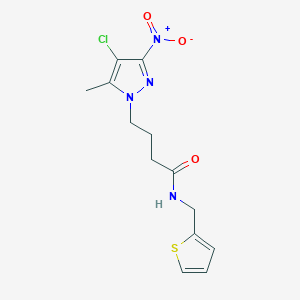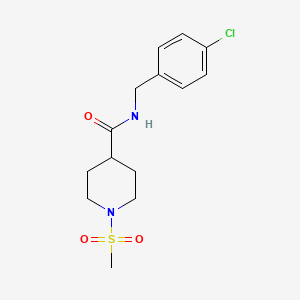![molecular formula C16H15NO3S B5645254 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5645254.png)
2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives. These compounds are of significant interest in organic chemistry and pharmaceutical research due to their diverse biological activities and applications in drug development. The thiophene moiety, in particular, is a crucial scaffold in medicinal chemistry, often contributing to the therapeutic potential of chemical entities.
Synthesis Analysis
The synthesis of related thiophene derivatives often involves multi-step chemical reactions starting from simple precursors. For example, novel arylidene derivatives of thiophene carboxylic acids can be synthesized through reactions involving benzylidene derivatives of chloro aldehyde, prepared from the Vilsmeier reaction of cyclopentanone and cyclohexanone derivatives, followed by condensation with various aromatic aldehydes (Kathiravan, Venugopal, & Muthukumaran, 2017). Another approach for synthesizing 2-aminobenzo[b]thiophene-3-carboxylates involves the Gewald reaction followed by dehydrogenation processes (Adib et al., 2014).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is typically characterized using nuclear magnetic resonance (NMR), infrared (IR), and mass spectroscopy, along with X-ray single-crystal analysis. These techniques provide detailed information about the compound's molecular framework, confirming the presence of the thiophene core and the substituents attached to it (Kathiravan, Venugopal, & Muthukumaran, 2017).
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, contributing to their versatility in synthesis and application. These reactions include condensations, cyclizations, and substitutions, allowing for the creation of a wide array of functionalized molecules with potential biological activities. For instance, the reaction of thiophene derivatives with arylidenemalononitriles or acetylenic esters leads to the formation of complex heterocyclic systems with potential pharmacological properties (Youssef, 2009).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in drug formulation and material science. These properties are influenced by the molecular structure and substituents present in the compound. Advanced techniques like X-ray crystallography provide insights into the compound's solid-state structure, which is essential for understanding its reactivity and interactions (Menati et al., 2020).
Chemical Properties Analysis
The chemical properties of thiophene derivatives, including reactivity, stability, and electronic characteristics, are defined by the thiophene core and the nature of the substituents. These properties are pivotal in determining the compound's potential applications in organic synthesis, material science, and pharmaceutical development. The reactivity of thiophene derivatives with various reagents leads to the synthesis of compounds with diverse biological and pharmacological activities (Mohareb & Mohamed, 2001).
properties
IUPAC Name |
2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-9-5-2-3-6-10(9)14(18)17-15-13(16(19)20)11-7-4-8-12(11)21-15/h2-3,5-6H,4,7-8H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHSGZNTCIERPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(methoxymethyl)-2-[(2-methoxyphenyl)amino]-6-methylnicotinonitrile](/img/structure/B5645174.png)
![1-{3-[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5645178.png)


![7-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5645194.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5645203.png)
![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5645208.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5645213.png)
![(1S*,5R*)-6-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5645222.png)
![(2-fluoro-4-methylphenyl)[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]acetic acid](/img/structure/B5645239.png)



